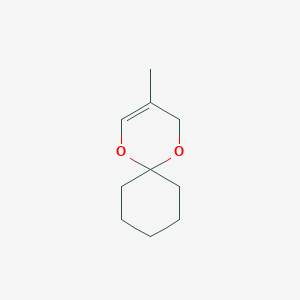
N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea is a compound that belongs to the family of squaramides, which are derivatives of squaric acid. Squaramides are known for their unique structural properties, including a rigid cyclobutene ring and the presence of both carbonyl and amino groups. These properties make squaramides, including this compound, valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea typically involves the reaction of squaric acid derivatives with amines. One common method involves the reaction of dimethyl squarate with an amine, such as 4-aminobenzoic acid, in a solvent like methanol. The reaction is usually carried out at room temperature for 24 hours, resulting in the formation of the desired squaramide compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced forms.
Substitution: The amino and carbonyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s rigid structure and functional groups allow it to bind to specific sites on enzymes or receptors, modulating their activity. This binding can lead to changes in biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea include other squaramides, such as:
- N-(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)urea
- N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)urea
- N-(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)urea
Uniqueness
What sets this compound apart from similar compounds is its specific amino group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it particularly valuable in medicinal chemistry and biochemical research.
Propriétés
Numéro CAS |
428499-95-0 |
|---|---|
Formule moléculaire |
C5H5N3O3 |
Poids moléculaire |
155.11 g/mol |
Nom IUPAC |
(2-amino-3,4-dioxocyclobuten-1-yl)urea |
InChI |
InChI=1S/C5H5N3O3/c6-1-2(8-5(7)11)4(10)3(1)9/h6H2,(H3,7,8,11) |
Clé InChI |
KGXFMPYNVAAXAD-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)C1=O)NC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
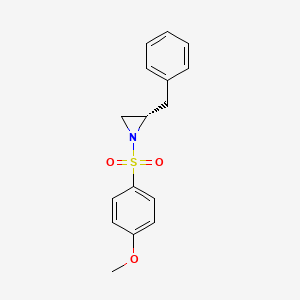
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
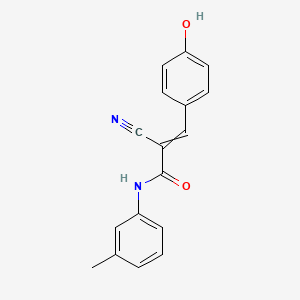
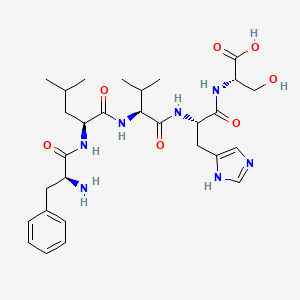


![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
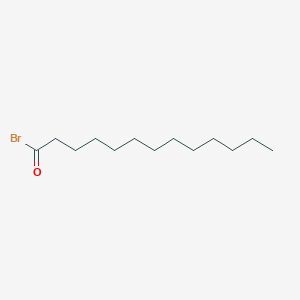
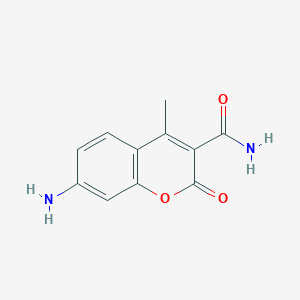
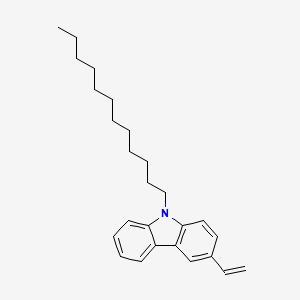
![2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14236033.png)
